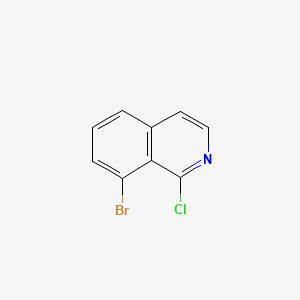

8-Bromo-1-chloroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBOOZDHIKMEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680686 | |

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233025-78-9 | |

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromo 1 Chloroisoquinoline

Direct Synthesis Approaches

The direct synthesis of polysubstituted isoquinolines through sequential halogenation presents a formidable challenge due to issues of regioselectivity. The inherent electronic properties of the isoquinoline (B145761) ring direct electrophilic substitution primarily to the C5 and C8 positions. However, achieving selective and high-yield synthesis of a specific di-halogenated isomer like 8-Bromo-1-chloroisoquinoline in a single pot is complex.

A general strategy for synthesizing related polyhalogenated isoquinolines involves a stepwise halogenation of the parent isoquinoline. For instance, the synthesis of 4,8-dibromo-1-chloroisoquinoline (B12338086) can be achieved via sequential halogenation, which involves an initial chlorination step followed by directed bromination. vulcanchem.com This process underscores the principle that direct halogenation requires careful control of reagents and conditions to guide the substituents to the desired positions. A typical route might involve:

Chlorination : Electrophilic substitution at the C1 position. vulcanchem.com

Bromination : Directed bromination at the C8 position using reagents like bromine (Br₂) in the presence of a Lewis acid such as iron(III) bromide (FeBr₃). vulcanchem.com

However, direct and selective bromination at C8 and chlorination at C1 on an unsubstituted isoquinoline core in a single procedure is not well-documented, often leading to a mixture of products.

Precursor-Based Synthetic Routes

A more common and controlled approach to synthesizing this compound involves the use of pre-functionalized isoquinoline precursors. This strategy allows for the precise installation of the bromo and chloro substituents in a stepwise manner.

Synthesis from Substituted Isoquinolines

The synthesis often commences from an isoquinoline ring that already bears one of the required halogens or a functional group that can be converted into one. A highly effective and widely adopted method is the conversion of a hydroxyisoquinoline to a chloroisoquinoline. This transformation is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com

In the context of this compound, a logical and documented precursor is 8-bromo-1-hydroxyisoquinoline (also known as 8-bromoisoquinolin-1-one). The synthesis of this key intermediate itself can be a multi-step process, often starting from isoquinoline and involving nitration and bromination steps. researchgate.net

The subsequent conversion to the target compound follows a well-established protocol, as detailed for analogous bromo-1-chloroisoquinolines. chemicalbook.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 6-bromo-1-hydroxyisoquinoline | POCl₃ | Heat to 100°C for 4 hours | 6-Bromo-1-chloroisoquinoline (B57692) | 62% | chemicalbook.comrsc.org |

| 7-bromo-1-hydroxyisoquinoline | POCl₃ | Heat to 100°C for 90 minutes | 7-Bromo-1-chloroisoquinoline (B1277138) | 96% (crude) | |

| 8-bromo-1-hydroxyisoquinoline | POCl₃ | Heat (inferred) | This compound | N/A | (Inferred) |

Utilizing 1-Chloroisoquinoline (B32320) Derivatives as Starting Materials

Another potential synthetic route involves introducing the bromine atom onto a pre-existing 1-chloroisoquinoline scaffold. Electrophilic bromination of the isoquinoline ring typically occurs at the 5-position due to the electronic nature of the ring system. scribd.comgoogle.com Achieving selective bromination at the 8-position of 1-chloroisoquinoline would likely require specific reaction conditions or directing groups to overcome the inherent regioselectivity. Direct bromination of 1-chloroisoquinoline to produce the 8-bromo isomer is not a commonly reported high-yield synthesis.

Incorporating Brominated Quinoline (B57606) or Isoquinoline Intermediates

The use of brominated isoquinoline intermediates is central to many successful syntheses of this compound. The most strategically sound approach utilizes an intermediate where the bromine is already in the desired C8 position.

The synthesis of the key precursor, 8-bromoisoquinoline (B29762), can be challenging. One route involves a multi-step sequence starting with the bromination of isoquinoline at the C5 position, followed by nitration at C8 to give 5-bromo-8-nitroisoquinoline. researchgate.net Subsequent reduction of the nitro group and de-bromination can yield 8-aminoisoquinoline, which can then be converted to 8-bromoisoquinoline via a Sandmeyer-type reaction. researchgate.netumich.edu A more direct, albeit low-yield, synthesis of 8-bromoisoquinoline has also been reported from the cyclization of a substituted benzylamine. umich.edu

Once 8-bromoisoquinoline is obtained, it can be converted to 8-bromo-1-hydroxyisoquinoline, which is then chlorinated at the C1 position using phosphorus oxychloride, as described in section 2.2.1. chemicalbook.com

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While catalytic reactions are paramount in the functionalization of the this compound product, their application in its direct synthesis is less common.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in C-C and C-N bond formation. However, in the context of this compound, the compound itself is more frequently employed as a substrate in these reactions rather than being the product of a palladium-catalyzed synthesis. researchgate.netsigmaaldrich.com The presence of two different carbon-halogen bonds (C-Cl at position 1 and C-Br at position 8) allows for selective, stepwise cross-coupling reactions, making it a versatile building block.

For example, related bromo-chloroisoquinolines are key intermediates in palladium-catalyzed Negishi and Suzuki couplings for the synthesis of complex molecules, including kinase inhibitors. researchgate.net The differential reactivity of the C-Br and C-Cl bonds under various palladium catalysis conditions allows one to be selectively reacted while the other remains intact for a subsequent transformation. While palladium catalysts are used for direct heteroarylation of compounds like 8-bromoquinoline (B100496), sigmaaldrich.com a direct palladium-catalyzed synthesis to form this compound is not a standard reported method.

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed reactions have emerged as a powerful and cost-effective tool for the synthesis of complex molecules, including halogenated isoquinolines and their derivatives. These catalysts are particularly effective in facilitating the coupling of aryl halides, such as chlorides and bromides.

A common strategy involves the in-situ generation of a highly reactive nickel(0) complex. This is typically achieved by reducing a nickel(II) salt, like Nickel(II) bromide complexed with triphenylphosphine (B44618) (NiBr₂(PPh₃)₂), using a stoichiometric reducing agent such as zinc metal. oup.com The presence of additives like tetraethylammonium (B1195904) iodide (Et₄NI) can accelerate these coupling reactions. oup.com This methodology has been successfully applied to the homocoupling of 1-chloroisoquinoline and 4-bromoisoquinoline (B23445) to produce the corresponding 1,1'- and 4,4'-biisoquinolines, respectively. oup.com The reactions are typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at moderate temperatures around 50°C. oup.com

Furthermore, zerovalent nickel complexes, such as tris(triphenylphosphine)nickel(0), are also employed in coupling reactions to synthesize biquinolines. sigmaaldrich.com Recent advancements have focused on developing more sustainable nickel-catalyzed processes. Homogeneous nickel catalysts have been developed that can operate under milder aerobic conditions at temperatures around 80°C, offering an eco-friendly alternative to traditional methods. organic-chemistry.org

Table 1: Examples of Nickel-Catalyzed Reactions for Isoquinoline Derivatives

| Reactant(s) | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Chloroisoquinoline | NiBr₂(PPh₃)₂ / Zn / Et₄NI | THF, 50°C | 1,1'-Biisoquinoline | 37% | oup.com |

| 4-Bromoisoquinoline | NiBr₂(PPh₃)₂ / Zn / Et₄NI | THF, 50°C | 4,4'-Biisoquinoline | 60% | oup.com |

| 2-Aminobenzyl alcohol & Diol | Homogeneous Nickel Catalyst | Aerobic, 80°C | Quinolines | High | organic-chemistry.org |

| Aryl Halides | NiX₂(PPh₃)₂ / Zn / Et₄NI | THF | Biaryls | Good | oup.comresearchgate.net |

Other Transition Metal Catalysis for Halogenated Isoquinoline Synthesis

While nickel is a prominent catalyst, a variety of other transition metals are instrumental in the synthesis and functionalization of halogenated isoquinolines. Palladium, rhodium, and copper are among the most frequently used. mdpi.com

Palladium Catalysis : Palladium complexes are extensively used for C-H activation and cross-coupling reactions. mdpi.comrsc.org The Suzuki-Miyaura coupling, for instance, is a key reaction for introducing new carbon-carbon bonds onto the isoquinoline scaffold. smolecule.com Palladium catalysts are also effective in the synthesis of biisoquinolines through various coupling strategies. researchgate.net

Rhodium Catalysis : Rhodium catalysts are particularly noted for their ability to facilitate C-H activation and annulation reactions to construct the isoquinoline ring system. mdpi.comresearchgate.net The favorable π-acceptor characteristics of rhodium aid in the activation of C-H bonds, allowing for efficient cyclization processes under mild conditions. researchgate.net

Copper Catalysis : Copper-based catalysts represent a more economical and greener alternative. Copper nanoparticles supported on various materials have been developed as heterogeneous, reusable catalysts for synthesizing isoquinoline derivatives. isroset.org These systems often operate in biodegradable solvents, aligning with green chemistry principles. isroset.org

Table 2: Overview of Other Transition Metals in Isoquinoline Synthesis

| Metal | Typical Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki), C-H Activation | High efficiency, broad functional group tolerance. | mdpi.comrsc.orgsmolecule.com |

| Rhodium (Rh) | C-H Activation/Annulation | Excellent for ring formation, mild reaction conditions. | mdpi.comresearchgate.net |

| Copper (Cu) | C-H/N-N Bond Activation | Economical, reusable heterogeneous catalysts available. | mdpi.comisroset.org |

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction parameters is a critical step in maximizing the yield and purity of the desired product in any chemical synthesis. For the preparation of halogenated isoquinolines, key variables include the choice of solvent, temperature, catalyst, and reagents.

In a study on the synthesis of 4-bromo-8-chloroisoquinoline (B3027029), a structural isomer of the target compound, the choice of solvent was shown to have a dramatic effect on the reaction yield. acs.org The reaction, which involved a Boc₂O-mediated dearomatization-halogenation strategy, was tested in various solvents. Dichloromethane (DCM) gave a 71% yield, which decreased to 67% in acetonitrile (B52724) (MeCN). The yield dropped significantly to 33% in toluene (B28343) (PhMe), while tetrahydrofuran (THF) proved to be the optimal solvent, affording the product in 78% yield. acs.org

This highlights the profound influence of the reaction medium on the stability of intermediates and transition states. Beyond the solvent, the choice of the halogenating agent (e.g., N-Bromosuccinimide (NBS) for bromination or trichloroisocyanuric acid (TCCA) for chlorination) and the reaction temperature are crucial levers for optimization. acs.org In catalytic systems, the specific ligand bound to the metal center and the use of chemical additives can also be fine-tuned to enhance performance and yield. oup.com

Table 3: Effect of Solvent on the Yield of 4-Bromo-8-chloroisoquinoline

| Solvent | Temperature (°C) | Acid | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Room Temp. | 6 N HCl | 71 | acs.org |

| Acetonitrile (MeCN) | Room Temp. | 6 N HCl | 67 | acs.org |

| Tetrahydrofuran (THF) | Room Temp. | 6 N HCl | 78 | acs.org |

| Toluene (PhMe) | Room Temp. | 6 N HCl | 33 | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance. The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Several strategies are being explored for the greener synthesis of isoquinoline derivatives:

Use of Greener Catalysts and Solvents : The development of heterogeneous, reusable catalysts, such as copper nanoparticles, reduces metal waste and allows for simpler product purification. isroset.org Coupling these catalysts with biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) further enhances the environmental profile of the synthesis. isroset.org

Solvent-Free Conditions : One-pot reactions conducted under solvent-free conditions represent a significant step forward in waste reduction. For example, the Hantzsch condensation to produce quinoline derivatives has been successfully performed using a non-toxic, neutral catalyst in the absence of any solvent, resulting in excellent yields and an environmentally benign process. researchgate.net

Atom Economy : Synthetic strategies like C-H activation and annulation are inherently more atom-economical than classical named reactions that often require the pre-installation and subsequent removal of functional groups, leading to the generation of more waste. mdpi.com

Table 4: Summary of Green Chemistry Approaches in Isoquinoline Synthesis

| Principle | Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Waste Prevention | Heterogeneous, reusable catalyst | Copper nanoparticles on carbon | Easy separation, catalyst recycling. | isroset.org |

| Safer Solvents | Use of biodegradable solvents | Polyethylene glycol (PEG-400) | Reduced toxicity and environmental impact. | isroset.org |

| Energy Efficiency | Mild reaction conditions | Nickel catalysis at 80°C under air | Lower energy consumption. | organic-chemistry.org |

| Atom Economy | One-pot, solvent-free reactions | Hantzsch condensation | Maximizes incorporation of starting materials into the final product, eliminates solvent waste. | researchgate.net |

Reactivity and Reaction Mechanisms of 8 Bromo 1 Chloroisoquinoline

Nucleophilic Substitution Reactions at the C-1 Position

The C-1 position of the isoquinoline (B145761) ring is electronically deficient due to the adjacent nitrogen atom, making it the primary site for nucleophilic attack. shahucollegelatur.org.in The chlorine atom at this position is a competent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a cornerstone for functionalizing the C-1 position of isoquinolines.

The general mechanism for SNAr at the C-1 position involves the attack of a nucleophile (Nu⁻) on the C-1 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom, which stabilizes the intermediate. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the C-1 substituted product.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, typically in the presence of a base. For instance, the reaction with amines or ammonia (B1221849) (amination) can produce 1-aminoisoquinoline (B73089) derivatives, while reactions with sodium methoxide (B1231860) would yield a 1-methoxyisoquinoline derivative. Although specific studies detailing a broad range of nucleophilic substitutions on 8-Bromo-1-chloroisoquinoline are not prevalent, the reactivity is well-established for analogous 1-chloroisoquinolines and related N-heterocycles. mountainscholar.orgnih.gov The reaction of 1-chloroisoquinoline (B32320) with various amines, for example, is a key step in the synthesis of pharmacologically active compounds. acs.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 1-Chloroisoquinoline Analogs This table presents typical reactions for 1-chloroisoquinolines to illustrate the expected reactivity at the C-1 position of this compound.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine (R-NH₂) | Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 1-Amino-isoquinoline | nih.gov |

| Alkoxide (RO⁻) | NaOR, Alcohol (ROH) | 1-Alkoxy-isoquinoline | mountainscholar.org |

| Thiol (RS⁻) | NaSR, Solvent (e.g., DMF) | 1-Thioether-isoquinoline |

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is generally more challenging than on benzene (B151609) due to the deactivating effect of the protonated nitrogen atom under acidic reaction conditions. shahucollegelatur.org.in When these reactions do occur, they preferentially take place on the benzene ring rather than the pyridine (B92270) ring, typically at the C-5 and C-8 positions. shahucollegelatur.org.inthieme-connect.de

In this compound, the C-8 position is already occupied by a bromine atom. Both the C-8 bromo and C-1 chloro substituents are electron-withdrawing and deactivating groups, further reducing the ring's reactivity towards electrophiles. Therefore, any subsequent electrophilic attack would be directed to the remaining positions on the benzene ring, primarily C-5. For example, the nitration of 5-bromoisoquinoline (B27571) proceeds in high yield to give 5-bromo-8-nitroisoquinoline, demonstrating the strong directing effect towards the C-5/C-8 positions. thieme-connect.de Based on this, the nitration of this compound would be predicted to yield 8-Bromo-1-chloro-5-nitroisoquinoline.

While classical EAS reactions at positions other than C-5 or C-8 are rare, modern synthetic methods have enabled functionalization at other sites. For instance, a direct halogenation method has been developed for the C-4 position of isoquinolines, affording 4-bromo-8-chloroisoquinoline (B3027029) from 8-chloroisoquinoline (B135129) in 96% yield. acs.org This indicates that under specific, non-classical conditions, substitution at C-4 is possible.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Predicted Product | Reference (Analogous Reactions) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 8-Bromo-1-chloro-5-nitroisoquinoline | shahucollegelatur.org.inthieme-connect.de |

| Bromination | Br₂ / AlCl₃ | 5,8-Dibromo-1-chloroisoquinoline | shahucollegelatur.org.in |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | shahucollegelatur.org.in |

Cross-Coupling Reactions Involving Bromine and Chlorine Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound provides two distinct reaction sites. The general reactivity order for halogens in many cross-coupling reactions is I > Br > Cl. wikipedia.org However, the electronic activation of the C-1 position often allows the C-Cl bond to compete with or even react preferentially over the C-Br bond at C-8, with the outcome being highly dependent on the specific reaction type, catalyst, and ligands used. rsc.org

The Suzuki-Miyaura coupling reaction pairs an organoboron reagent with an organic halide. In the case of dihalogenated heterocycles, regioselectivity is a key issue. For this compound, there is a competition between the oxidative addition at the C1-Cl bond and the C8-Br bond. The C-1 position is electronically activated, which can enhance the rate of oxidative addition, while C-Br bonds are generally more reactive than C-Cl bonds. rsc.org

Studies on analogous compounds provide significant insight. For example, 2-chloro-6-bromoquinoline can be selectively coupled at either the C-2 chlorine or the C-6 bromine by carefully choosing the palladium catalyst and ligand system. Using Pd(PPh₃)₄ favored reaction at the activated C-2 position, whereas using Pd(dppf)Cl₂ favored reaction at the C-6 bromine. rsc.org Similarly, 4,7-dibromo-1-chloroisoquinoline (B3253447) undergoes Suzuki coupling selectively at the C-7 bromine. rsc.org These findings suggest that the reaction on this compound can likely be directed to either the C-1 or C-8 position by tuning the reaction conditions, offering a versatile platform for sequential functionalization.

Table 3: Potential Regioselectivity in Suzuki-Miyaura Coupling Based on findings from analogous dihalo(iso)quinolines

| Catalyst/Ligand | Predicted Major Product Site | Rationale | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | C-1 (Ar-Cl) | Reaction at the more electrophilic C-1 position is favored. | rsc.org |

| Pd(dppf)Cl₂, Base | C-8 (Ar-Br) | Ligand effects favor reaction at the more reactive C-Br bond. | rsc.org |

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. The generally accepted reactivity order for the halide is I > Br > Cl. mdpi.com Given this trend, it is expected that the Heck reaction of this compound would occur selectively at the C-8 position, leaving the C-1 chlorine intact for subsequent transformations. The reaction is typically catalyzed by a palladium(0) species and requires a base. academie-sciences.fr While specific examples utilizing this compound are scarce, the principles of the Heck reaction are well-understood, allowing for a predictable outcome. researchgate.net

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halide follows the order I > Br > Cl, which is a very reliable predictor of selectivity in this reaction. wikipedia.org Consequently, the Sonogashira coupling of this compound with a terminal alkyne is expected to proceed with high selectivity at the C-8 position. This allows for the introduction of an alkynyl group at the benzene ring portion of the molecule, preserving the C-1 chlorine for other transformations like nucleophilic substitution or a subsequent, more forcing cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. As with Suzuki coupling, the regioselectivity in dihalo substrates like this compound is nuanced. While the C-Br bond is inherently more reactive, the C1-Cl bond is activated by the adjacent nitrogen atom. Studies on the amination of dichloroquinolines have shown that selective monoamination can be achieved, often at the more activated position (e.g., C-4 over C-8 in 4,8-dichloroquinoline). researchgate.net In other systems, such as the coupling of morpholine (B109124) with a bromo-chloropyrimidine, the reaction occurred selectively at the aryl bromide. acs.org A detailed study on a related biaryl system showed that bromides, chlorides, and triflates could all serve as effective substrates in dynamic kinetic asymmetric amination, with reactivity depending on the specific conditions. csic.es This suggests that for this compound, selective mono-amination at either C-1 or C-8, as well as diamination, could potentially be achieved by carefully selecting the catalyst, ligands, and reaction conditions.

Negishi Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organozinc compounds with organic halides in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.com The reaction mechanism typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.comillinois.edu For this compound, the two halogen atoms offer differential reactivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition step generally follows the reactivity trend I > Br > Cl. wikipedia.org Consequently, the carbon-bromine bond at the C-8 position is expected to react selectively over the carbon-chlorine bond at the C-1 position.

This selectivity is a key feature in the synthetic applications of dihalogenated heterocycles. A notable application involves a close structural isomer, 4-bromo-1-chloroisoquinoline (B1267708), which was used in a scalable synthesis of a potent B-Raf kinase inhibitor. In this synthesis, a key step is the palladium-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with an isoquinoline-derived organozinc reagent. The reaction selectively forms the C-C bond at the C-4 position, leaving the chloro-substituent at C-1 untouched for subsequent transformations. researchgate.net This subsequent reaction involves nucleophilic aromatic substitution, where the chlorine is displaced by an aminopyrimidine. researchgate.net

The general catalytic cycle for the Negishi coupling of this compound is as follows:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organozinc reagent (R-ZnX) exchanges its organic group with the bromine on the palladium complex, yielding a new Pd(II) complex with the desired R group. wikipedia.orgresearchgate.net

Reductive Elimination : The palladium complex undergoes reductive elimination, forming the C-C bond between the isoquinoline C-8 position and the R group, and regenerating the Pd(0) catalyst. numberanalytics.com

Table 1: Illustrative Negishi Coupling Reaction with a Halogenated Isoquinoline

| Reactant A | Reactant B | Catalyst | Product | Key Observation | Reference |

| 4-Bromo-1-chloroisoquinoline | Trifluoromethanesulfonic acid isoquinoline-7-yl ester (converted to organozinc) | Palladium catalyst | 1-Chloro[4,7']bis-isoquinolinyl | Selective coupling at the C-Br position. | researchgate.net |

Metalation and Lithiation Reactions on the Isoquinoline Core

Metalation, particularly lithiation followed by reaction with an electrophile, is a fundamental strategy for the functionalization of aromatic and heteroaromatic rings. In the case of this compound, direct deprotonation is challenging due to the presence of two halogen atoms which are susceptible to halogen-metal exchange.

The most probable pathway for the lithiation of this compound using an organolithium reagent, such as n-butyllithium, is a halogen-metal exchange. The bromine atom at the C-8 position is more reactive in this exchange than the chlorine atom at C-1. This selective exchange would generate an 8-lithio-1-chloroisoquinoline intermediate. This powerful nucleophile can then be trapped with a variety of electrophiles to introduce new functional groups at the C-8 position. This approach has been demonstrated for other bromo-substituted quinolines and isoquinolines. For instance, the reaction of n-butyllithium with 5,7-dibromo-8-hydroxyquinoline results in a highly regioselective bromine-lithium exchange at the 5-position. researchgate.net Similarly, lithiation of o-tolualdehyde tert-butylimines followed by condensation with nitriles provides a versatile route to polysubstituted isoquinolines. nih.gov

The general sequence is:

Halogen-Metal Exchange : Reaction of this compound with an organolithium reagent (e.g., n-BuLi) at low temperature leads to the selective exchange of the bromine atom.

Electrophilic Quench : The resulting 8-isoquinolinyllithium species reacts with an added electrophile (E+), such as an aldehyde, ketone, or alkyl halide, to yield the C-8 substituted product.

Table 2: Potential Metalation and Electrophilic Trapping Reactions

| Starting Material | Reagent | Intermediate | Electrophile (E+) | Product | Reference (Analogous Reactions) |

| This compound | n-BuLi | 8-Lithio-1-chloroisoquinoline | DMF (Dimethylformamide) | 1-Chloro-8-formylisoquinoline | thieme-connect.com |

| This compound | n-BuLi | 8-Lithio-1-chloroisoquinoline | CO₂ | 1-Chloro-8-carboxyisoquinoline | researchgate.net |

| This compound | n-BuLi | 8-Lithio-1-chloroisoquinoline | I₂ | 1-Chloro-8-iodoisoquinoline | researchgate.net |

Radical Reactions of this compound

While specific radical reactions starting directly from this compound are not extensively documented, the principles of radical chemistry on aryl halides suggest potential transformations. Aryl halides can participate in radical reactions initiated by radical initiators or transition metals. These reactions can lead to the formation of complex, fused heterocyclic systems.

For example, radical cascade reactions have been employed to synthesize benzimidazo[2,1-a]isoquinolinone and indolo[2,1-a]isoquinoline derivatives from suitably functionalized precursors. nih.gov A plausible, though hypothetical, scenario for this compound would involve a radical-initiated cyclization. This would require the prior introduction of a side chain capable of participating in a radical cyclization onto the isoquinoline core, for instance, via a Negishi or Sonogashira coupling at the C-8 position. The aryl radical could be generated at the C-1 position (or C-8, depending on the conditions and precursors), which would then trigger the cyclization cascade. Such strategies are powerful tools for building polycyclic frameworks common in natural products and medicinal chemistry. nih.gov

Derivatization and Structural Modifications of 8 Bromo 1 Chloroisoquinoline

Synthesis of Novel Isoquinoline (B145761) Derivatives from 8-Bromo-1-chloroisoquinoline

This compound is a valuable intermediate for synthesizing more complex isoquinoline derivatives. The chloro and bromo substituents serve as handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are particularly effective for functionalizing halogenated isoquinolines. The C-X bonds in these precursors act as versatile sites for modification through well-established methods such as Suzuki, Sonogashira, and Stille couplings. acs.org For instance, the Ullmann reaction, which involves the copper-catalyzed coupling of 1-bromo-isoquinoline, has been used to synthesize 1,1'-biisoquinolines. nih.gov Similarly, palladium-catalyzed couplings are employed to functionalize 1-chloroisoquinoline (B32320) with boronic acids or phosphine (B1218219) oxides. researchgate.netresearchgate.net These precedents suggest that this compound can be selectively functionalized to produce a diverse array of derivatives.

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product Structure | Reference |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 8-Bromo-1-arylisoquinoline or 8-Aryl-1-chloroisoquinoline | acs.org |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd/C-CuI-PPh₃ | 8-Bromo-1-alkynylisoquinoline or 8-Alkynyl-1-chloroisoquinoline | acs.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, ligand | 8-Bromo-1-(dialkylamino)isoquinoline or 8-(Dialkylamino)-1-chloroisoquinoline | rsc.org |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 8-Bromo-1-alkyl/arylisoquinoline or 8-Alkyl/aryl-1-chloroisoquinoline | acs.org |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, base | 8-Bromo-1-alkenylisoquinoline or 8-Alkenyl-1-chloroisoquinoline | rsc.org |

This table presents potential reactions based on established methods for related halo-isoquinolines.

Introduction of Diverse Functional Groups

The introduction of various functional groups onto the this compound backbone is crucial for modulating the molecule's physicochemical and biological properties. The reactivity of the C1-Cl and C8-Br bonds can be exploited to introduce a wide range of substituents.

Nucleophilic Substitution: The chlorine atom at the C1 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. For example, treatment with sodium methoxide (B1231860) would yield 8-bromo-1-methoxyisoquinoline. Similar reactions with amines or thiols can introduce amino and thioether functionalities, respectively. Studies on related haloquinolines show that nucleophilic substitution with fluorinated alcohols like hexafluoro-2-propanol (HFIP) can be used to install fluoroalkoxy groups. researchgate.net

Organometallic Reagents: Functionalization can also be achieved using organometallic reagents. The use of metal amides, such as magnesium amides (R₂NMgCl·LiCl), has been shown to be effective for the amination of related heterocyclic systems. rsc.org

Functional Group Interconversion: Beyond direct replacement of the halogens, the introduced groups can be further modified. For example, an introduced ester group could be hydrolyzed to a carboxylic acid, which can then be converted into an amide. A nitro group, introduced via nitration of a derivative, can be reduced to an amine, providing another point for diversification. google.com

Regioselective Functionalization Strategies

A key aspect of the chemistry of this compound is the ability to selectively functionalize one position over the other. The differing reactivity of the C-Br and C-Cl bonds, along with their distinct steric and electronic environments, forms the basis for regioselective transformations.

Selective Nucleophilic Substitution at C1: As mentioned, the C1 position is activated towards nucleophilic attack. Reactions with nucleophiles like alkoxides or amines can proceed selectively at the C1 position, leaving the C8-bromo group intact for subsequent reactions. This selectivity is demonstrated in the synthesis of 7-bromo-1-chloroisoquinoline (B1277138) from 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride, where the hydroxyl group at C1 is converted to a chloride without affecting the bromine at C7. A similar principle applies to the 8-bromo isomer.

Selective Cross-Coupling at C8: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive towards oxidative addition than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C8 position. For example, a Suzuki or Sonogashira coupling can be performed under carefully controlled conditions to react preferentially at the C8-Br bond, preserving the C1-Cl bond for a subsequent, different transformation.

Directed Metalation: The use of specific metalating agents can direct functionalization to a particular site. The choice of a lithium, magnesium, or zinc amide base can lead to regioselective deprotonation and subsequent reaction with an electrophile at different positions on the quinoline (B57606) or isoquinoline ring system. nih.gov This approach, potentially applicable after initial derivatization, offers another layer of regiocontrol.

| Target Position | Strategy | Typical Reagents | Rationale | Reference |

| C1 | Nucleophilic Aromatic Substitution | NaOMe, R₂NH, NaSR | C1 is electronically activated by the adjacent ring nitrogen. | acs.org |

| C8 | Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄ | The C-Br bond is more reactive than the C-Cl bond in oxidative addition to Pd(0). | rsc.org |

| C4 | Dearomatization-Rearomatization | Boc₂O, then NBS/NCS/NIS | A dearomatization strategy can activate the C4 position for electrophilic halogenation. | acs.org |

This table outlines strategies for regioselective functionalization based on general principles of halo-heterocycle reactivity.

Stereochemical Aspects of this compound Derivatives

While this compound itself is an achiral molecule, its derivatization can lead to the formation of chiral products. Stereochemistry can be introduced into its derivatives through two primary mechanisms: the introduction of a stereogenic center or the creation of axial chirality (atropisomerism).

Introduction of a Stereocenter: A straightforward method to introduce chirality is to react this compound with a chiral reagent or to resolve a racemic product. For example, a nucleophilic substitution at C1 with a chiral amine or alcohol would result in a diastereomeric mixture if the product contains another stereocenter, or an enantiomeric mixture that could potentially be resolved.

Atropisomerism: A more sophisticated approach involves the generation of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. This is particularly relevant for biaryl systems. The coupling of a substituent at the C1 position of the isoquinoline ring can create significant steric hindrance with the hydrogen atom at the C8 position of the other ring in a biaryl system. nih.gov

For example, a Suzuki coupling of this compound with a bulky arylboronic acid at the C1 position (after a selective C8 reaction) could create a biaryl system where rotation around the C1-C(aryl) bond is restricted. This restriction gives rise to stable, non-interconverting atropisomers. The synthesis of axially chiral ligands based on isoquinolinyl-naphtholate structures demonstrates the feasibility of creating such stereochemically complex molecules from isoquinoline precursors. researchgate.net The study of 1,1'-biisoquinolines, formed by coupling two isoquinoline units, highlights that steric interactions favor a non-planar geometry, leading to atropisomerism. nih.gov The resolution of such atropisomers can be achieved using techniques like chiral stationary phase chromatography. nih.gov

Spectroscopic Characterization and Computational Analysis in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.benchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 8-bromo-1-chloroisoquinoline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous assignment of all proton and carbon signals.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show nine distinct signals, one for each carbon atom. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, carbons bonded to the electronegative chlorine and bromine atoms are expected to show downfield shifts. In related halo-isoquinoline compounds, carbon signals appear across a broad range, with quaternary carbons often being distinguishable. mdpi.comrsc.org For example, in 1-chloroisoquinoline (B32320), the carbon signals range from approximately δ 120.8 to 151.5 ppm. rsc.org

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.com This technique is particularly powerful for connecting different spin systems and identifying quaternary carbons (those without attached protons). youtube.comgithub.io

These 2D NMR experiments, when used in conjunction, allow for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound. dur.ac.uk

¹³C NMR Spectroscopy

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule. researchgate.net

In a study on the related molecule 1-chloroisoquinoline, FT-IR and FT-Raman spectra were recorded and analyzed. researchgate.net The aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. The C-Cl stretching vibration for 1-chloroisoquinoline was assigned a strong band in the FT-IR spectrum. researchgate.net For this compound, characteristic bands for C-Br stretching would also be expected, typically at lower frequencies than C-Cl stretching. The vibrational spectra of heterocyclic compounds are complex, with many bands corresponding to ring stretching and bending modes. Computational studies, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of these vibrational modes. researchgate.net

Table 1: Predicted Vibrational Frequencies for Related Halogenated Isoquinolines

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | |

| C-Cl Stretch | 1130-480 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. vulcanchem.com

For this compound (C₉H₅BrClN), the mass spectrum would exhibit a characteristic molecular ion peak cluster. This is due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br, with approximately equal natural abundance) and chlorine (³⁵Cl and ³⁷Cl, with an approximate 3:1 ratio). This isotopic pattern provides a clear signature for the presence of one bromine and one chlorine atom in the molecule. vulcanchem.com The predicted monoisotopic mass of this compound is approximately 240.9294 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

The UV-Vis spectrum of an aromatic heterocyclic compound like this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. upi.edushu.ac.uk These transitions involve the excitation of electrons from pi (π) bonding orbitals and non-bonding (n) lone pair orbitals (on the nitrogen atom) to anti-bonding pi (π*) orbitals. shu.ac.uk Conjugated systems, such as the isoquinoline (B145761) ring, typically have absorption maxima in the 200-400 nm range. usp.br For example, in a study of 1-phenylisoquinoline, UV absorption maxima were observed at 208, 238, and 257 nm. mdpi.com The specific wavelengths of maximum absorbance (λmax) and the molar absorptivities (ε) are characteristic of the molecule's electronic structure and can be influenced by substituents and the solvent used. shu.ac.uk

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful computational tools for investigating the ground-state properties of molecules like this compound. researchgate.netbhu.ac.in These methods model the electronic structure to predict various molecular characteristics. cncb.ac.cn For isoquinoline derivatives, DFT calculations are commonly performed using Becke's three-parameter hybrid functional (B3LYP) combined with basis sets such as 6-311++G(d,p) or 6-31+G(d,p). researchgate.netdergipark.org.tr Such studies provide a theoretical framework that complements experimental findings, offering insights into molecular geometry, vibrational frequencies, and electronic behavior. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. conflex.net For this compound, this analysis would begin by constructing an initial structure and then systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy. mdpi.com

Through methods like DFT at the B3LYP/6-311++G(d,p) level, a stable molecular geometry can be determined in the gas phase. dergipark.org.tr For related halogenated isoquinolines, computational modeling and X-ray crystallography have confirmed a planar bicyclic structure. vulcanchem.com The optimization process reveals the molecule's point group symmetry; for the related 1-chloroisoquinoline, this was determined to be C.s. point group symmetry. researchgate.net The resulting optimized geometric parameters, such as bond distances and angles, are crucial for understanding the steric and electronic effects of the bromine and chlorine substituents on the isoquinoline core. While theoretical calculations typically pertain to the gaseous state, the results often show only slight deviations from experimental values obtained from solid-state analysis. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and reactivity of a molecule. numberanalytics.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For this compound, FMO analysis, likely performed using Time-Dependent DFT (TD-DFT), would reveal the distribution of electron density. bhu.ac.inresearchgate.net The presence of electron-withdrawing halogen atoms is predicted to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack. vulcanchem.com In a study of the related 4,8-dibromo-1-chloroisoquinoline (B12338086), DFT calculations predicted a LUMO energy of -2.1 eV. vulcanchem.com The analysis of HOMO and LUMO energy levels helps in understanding intramolecular charge transfer and provides insights into the molecule's electronic transitions. cncb.ac.cn

| Orbital | Significance | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital occupied by electrons. numberanalytics.com | Acts as an electron donor; involved in reactions with electrophiles. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied. numberanalytics.com | Acts as an electron acceptor; involved in reactions with nucleophiles. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. numberanalytics.com | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net To aid in the interpretation of experimental spectra, theoretical vibrational frequencies are calculated using methods like DFT. researchgate.net These calculations often overestimate frequencies compared to experimental data, necessitating the use of scaling factors for correction. dergipark.org.tr

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, often performed using specialized software like VEDA. dergipark.org.trnih.govnih.gov PED determines the contribution of individual bond stretches, bends, and torsions to each calculated vibrational frequency. researchgate.net For halogenated isoquinolines, specific vibrational modes are of interest. For instance, in studies of 1-chloroisoquinoline, the C-Cl stretching mode was identified experimentally and theoretically at approximately 675 cm⁻¹ (FT-Raman) and 674 cm⁻¹ (FT-IR). dergipark.org.tr Similar analyses for this compound would allow for the precise assignment of its fundamental vibrational modes.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. wolfram.comresearchgate.net

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

For a molecule like this compound, an MEP map would be generated from DFT calculations. researchgate.net In related heterocyclic compounds, the negative potential is often localized around heteroatoms like nitrogen, while positive potentials are found near hydrogen atoms. bhu.ac.inmdpi.com The halogen atoms would also significantly influence the potential distribution, creating distinct electrophilic and nucleophilic regions that govern the molecule's interaction with other reagents. vulcanchem.com

Quantum chemical calculations allow for the determination of various global reactivity descriptors, which quantify a molecule's stability and reactivity. nih.gov These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/2η). A softer molecule is more reactive.

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons (ω = χ²/2η).

Studies on the related 1-chloroisoquinoline have utilized these multiphilic descriptors to predict its chemical behavior and site selectivity with precision. researchgate.netresearchgate.net The calculation of these parameters for this compound would provide a quantitative assessment of its reactivity profile.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution; higher value indicates greater stability. mdpi.com |

| Chemical Softness (S) | S = 1/2η | Reciprocal of hardness; higher value indicates greater reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

X-ray Crystallography for Solid-State Structure Determination

While a specific crystallographic study for this compound was not found, analysis of related structures like 4,8-dibromo-1-chloroisoquinoline confirms a planar bicyclic structure. vulcanchem.com Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions within the crystal lattice, such as halogen bonding (e.g., Cl···π interactions), which can significantly influence the crystal packing arrangement.

Applications of 8 Bromo 1 Chloroisoquinoline in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

8-Bromo-1-chloroisoquinoline serves as a versatile building block in organic synthesis, primarily due to the presence of two different halogen atoms on the isoquinoline (B145761) scaffold. chemimpex.comguidechem.com This dual halogenation allows for selective transformations, such as cross-coupling reactions, where one halogen can be reacted while the other remains intact for subsequent modifications. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, while the bromine atom at the C8 position is more amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.

This differential reactivity is crucial for the regioselective synthesis of highly substituted isoquinoline derivatives. For instance, chemists can first perform a palladium-catalyzed reaction at the C8-Br bond and then introduce another substituent at the C1 position via nucleophilic displacement of the chloride. This stepwise approach provides access to a wide array of complex heterocyclic systems that would be difficult to synthesize using other methods. The related compound, 8-bromoquinoline (B100496), is widely used for synthesizing polyheteroaromatic derivatives through palladium-catalyzed reactions, illustrating the utility of the 8-bromo-substituted heterocyclic core in building complex structures. sigmaaldrich.com

Precursor in the Synthesis of Biologically Active Molecules

The isoquinoline nucleus is a common scaffold in many biologically active compounds. chemimpex.comguidechem.com Halogenated isoquinolines like this compound are particularly valuable as precursors in the synthesis of molecules with potential therapeutic or agricultural applications. chemimpex.comforecastchemicals.com The halogens not only serve as reactive handles for further chemical modification but can also enhance the biological activity of the final molecule by increasing lipophilicity or participating in halogen bonding with biological targets. chemimpex.com

In medicinal chemistry, this compound is a key intermediate for creating novel compounds for drug discovery. pharmalego.comchemimpex.com The isoquinoline framework is a component of numerous pharmaceuticals, and derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. chemimpex.com For example, derivatives of the closely related 8-chloroisoquinoline (B135129) have demonstrated significant cytotoxic potential against cancer cell lines. The ability to selectively functionalize the 8-bromo-1-chloro-isoquinoline core allows researchers to systematically modify the structure to optimize its interaction with biological targets, such as enzymes or receptors, which is a fundamental process in structure-activity relationship (SAR) studies. chemimpex.com This makes the compound a valuable starting material for developing new therapeutic agents. chemimpex.com

The utility of this compound extends to the agrochemical industry. chemimpex.comguidechem.com Isoquinoline derivatives are used as precursors for synthesizing various agrochemicals, including pesticides and herbicides. forecastchemicals.comlookchem.com The chemical properties of halogenated heterocycles are leveraged to develop effective compounds that help protect crops and improve agricultural yields. lookchem.com By using this compound as a starting material, chemists can introduce specific functional groups to create novel active ingredients for agrochemical formulations. chemimpex.com

Pharmaceutical Development and Drug Discovery

Ligand Synthesis for Catalysis

The nitrogen atom in the isoquinoline ring of this compound can act as a coordination site for metal ions, making it a candidate for ligand synthesis. The development of ligands from this scaffold can lead to new catalysts for a variety of chemical transformations. For example, the related compound 8-bromoquinoline is used to prepare 8-quinolylcyclopentadienyl metal complexes. sigmaaldrich.com Similarly, 5-bromo-1-chloroisoquinoline (B1288641) is noted for its bifunctional ligand properties. biosynth.com The bromine and chlorine atoms on this compound can be replaced through cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups, resulting in the formation of bidentate or polydentate ligands. These ligands can then be complexed with transition metals like palladium, rhodium, or nickel to form catalysts for asymmetric synthesis and other important organic reactions.

Material Science Applications: Polymers and Coatings

Derivatives of isoquinoline are being explored for their potential in material science. chemimpex.com The electronic properties of the isoquinoline ring system make it suitable for applications in organic electronics. Specifically, derivatives have been investigated as electron transport materials in organic light-emitting diodes (OLEDs). The compound 5-bromo-1-chloroisoquinoline is used as a phosphor in light-emitting diodes, demonstrating the utility of this class of compounds in optoelectronic devices. biosynth.com this compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers and coatings. chemimpex.com The incorporation of this rigid, heteroaromatic structure into a polymer backbone could impart desirable thermal, mechanical, or photophysical properties.

Analytical Chemistry Applications (e.g., detection and quantification of other compounds)

Halogenated heterocyclic compounds can be used in analytical methods for the detection and quantification of other chemical species. chemimpex.com While direct applications for this compound are not extensively detailed, similar compounds like 6-bromo-1-chloro-isoquinoline are noted for their use in this field, which is valuable in quality control and environmental monitoring. chemimpex.com Derivatives of this compound could be developed into fluorescent probes or reagents for chromatography, where the halogen atoms can be used to tune selectivity or as sites for attaching reporter groups.

Medicinal Chemistry and Biological Research Applications

Design and Synthesis of Therapeutic Agents

The isoquinoline (B145761) scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common framework in a variety of biologically active compounds. nih.gov Derivatives of halogenated isoquinolines, such as 8-bromo-1-chloroisoquinoline, are instrumental in the synthesis of molecules with potential therapeutic applications across several disease areas. chemimpex.comcymitquimica.com

The isoquinoline nucleus is a core component of numerous compounds investigated for their anti-cancer properties. While direct studies on this compound are not extensively documented in publicly available research, its utility is inferred from the activity of closely related analogues. For instance, derivatives of the isomeric 6-bromo-1-chloroisoquinoline (B57692) are recognized as key intermediates in the synthesis of potential anti-cancer agents. chemimpex.com Similarly, derivatives of 8-chloroisoquinoline (B135129) have demonstrated significant cytotoxic potential against various cancer cell lines. guidechem.com

Researchers utilize this compound as a starting material, modifying its structure to create novel compounds. One common strategy involves replacing the chlorine atom at the C1 position with various amine-containing groups. The resulting 1-aminoisoquinoline (B73089) derivatives have been explored for their ability to inhibit cancer cell growth. For example, certain 1-aminoisoquinoline derivatives have been shown to inhibit DNA topoisomerase I, an enzyme crucial for cancer cell replication. researchgate.net

Table 1: Examples of Related Isoquinoline Derivatives with Anti-cancer Activity

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity/Finding |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B, K562, T47D, etc. | Showed significant cytotoxicity with an MTS50 range of 6.25-25 µg/mL and abolished tumor growth in a mouse xenograft model. nih.gov |

| 8-Chloroisoquinoline Derivatives | Esophageal & Hepatocellular Cancer | Exhibited IC50 values ranging from 2.26 to 7.46 μmol/L. |

| 1-Amino-isoquinoline Hybrids | MT-4, HepG2, HeLa, SK-OV-3 | Displayed good cytotoxicity with IC50 values ranging from 14.66 to 32.26 μM. researchgate.net |

This table presents data for related compounds to illustrate the potential of derivatives synthesized from this compound.

Isoquinoline alkaloids are among the natural product classes considered privileged structures for the development of anti-inflammatory drugs. nih.gov The modification of the isoquinoline core, often through intermediates like this compound, allows for the synthesis of novel compounds aimed at modulating inflammatory pathways. Research on related heterocyclic compounds shows that pyrazine-modified derivatives can exhibit significant anti-inflammatory activity by inhibiting the overexpression of nitric oxide (NO), a key inflammatory mediator. mdpi.com For example, a paeonol (B1678282) derivative incorporating a pyrazine (B50134) structure showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced NO overexpression in macrophage cell lines at a concentration of 20 μM. mdpi.com The synthetic versatility of this compound makes it a suitable scaffold for creating libraries of compounds to be screened for similar anti-inflammatory effects.

The development of new antimicrobial agents is a critical area of research, and heterocyclic compounds like isoquinolines are a fertile ground for discovery. researchgate.net The halogenated nature of this compound is a feature often associated with enhanced antimicrobial activity. The bromine and chlorine substituents can improve properties such as membrane permeability, allowing the compound to better penetrate microbial cells. vulcanchem.com

Derivatives of 6-bromo-1-chloroisoquinoline and 8-chloroisoquinoline have been noted for their potential as antimicrobial agents. chemimpex.comguidechem.com Studies on related quinolinone derivatives suggest that bromo and chloro substituents may enhance their mechanism of action, analogous to the way fluoroquinolones work. vulcanchem.com Bromo derivatives of other N-heterocycles have demonstrated excellent minimum inhibitory concentration (MIC) values against various mycobacterial strains. scispace.com This indicates that derivatives synthesized from this compound are promising candidates for the development of new antibacterial and antifungal drugs.

Dopamine (B1211576) D1 receptors are involved in crucial brain functions, including memory, learning, and motor control. wikipedia.org Agonists that selectively target the D1 receptor have therapeutic potential for conditions like Parkinson's disease and cognitive disorders. While direct synthesis of D1 agonists from this compound is not a primary focus in the reviewed literature, the isoquinoline scaffold is present in some dopamine receptor ligands. The development of selective D1 agonists is an ongoing challenge in medicinal chemistry, with efforts focused on creating compounds with improved bioavailability and duration of action. wikipedia.org The synthetic flexibility of this compound allows it to be a potential starting point for novel ligand design, where the isoquinoline core could be functionalized to interact with the D1 receptor binding pocket.

Targeting specific enzymes is a cornerstone of modern drug discovery. The this compound scaffold is a valuable tool for synthesizing potential enzyme inhibitors. smolecule.com For instance, isoquinoline and quinoline (B57606) derivatives have been designed to inhibit brassinin (B1667508) oxidase, a fungal enzyme that detoxifies plant-produced defense compounds. semanticscholar.org In one study, a range of substituted quinolines and isoquinolines were synthesized and evaluated, with several compounds showing inhibitory activity against the enzyme. semanticscholar.org

Furthermore, bromo-chloro isoquinolines are explored as kinase inhibitors due to their ability to fit into the ATP-binding pockets of these enzymes. vulcanchem.com Kinases are a large family of enzymes that play a central role in cell signaling and are major targets in cancer therapy. The structural features of this compound allow for modifications that could enhance hydrogen bonding and selectivity within a kinase active site. vulcanchem.com

Table 2: Examples of Isoquinoline Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Class | Key Finding |

| Brassinin Oxidase | Substituted Quinolines/Isoquinolines | Eleven compounds were identified as inhibitors of the fungal enzyme. semanticscholar.org |

| Cyclin-Dependent Kinases (CDKs) | Bromo-chloro Isoquinoline Analogs | Analogues showed activity in the nanomolar range. vulcanchem.com |

| DNA Topoisomerase I | 1-Amino-isoquinoline Hybrids | Compounds demonstrated inhibition of the enzyme's catalytic activity. researchgate.net |

This table includes data for related compounds to highlight the potential of derivatives synthesized from this compound.

Dopamine D1 Receptor Agonists and Related Ligands

Investigation of Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how a molecule's chemical structure relates to its biological activity. The this compound scaffold is particularly well-suited for SAR investigations due to its two distinct halogenated positions.

By systematically modifying the C1 and C8 positions, chemists can generate a library of related compounds and test how these changes affect their interaction with a biological target. For example, the chlorine at C1 can be readily replaced with a wide variety of nucleophiles (e.g., amines, thiols, alcohols), while the bromine at C8 can be used in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings to introduce new aryl or alkyl groups.

This systematic modification allows researchers to probe key interactions. For instance, SAR studies on related quinoline derivatives have shown that the position of halogen substituents significantly impacts biological activity. Modifications that increase a compound's lipophilicity or introduce electron-withdrawing groups can enhance anti-cancer activity. Such studies are crucial for optimizing lead compounds, improving their potency and selectivity, and minimizing off-target effects. scispace.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-bromo-1-chloroisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of isoquinoline precursors. For example, bromination at the 8-position can be achieved using bromine donors (e.g., NBS) in the presence of Lewis acids, followed by chlorination at the 1-position via electrophilic substitution. Key factors include solvent choice (e.g., dry toluene or THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize by-products like dihalogenated derivatives . Column chromatography (silica gel) is commonly used for purification, with hexane/ethyl acetate gradients providing optimal separation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : H and C NMR can resolve substituent effects; the deshielding of protons near bromine and chlorine atoms provides positional confirmation.

- X-ray crystallography : Crystal structures (e.g., from analogues like 8-bromoisoquinoline borane complexes) reveal bond angles and halogen packing interactions, critical for understanding reactivity .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 242.50 g/mol for CHBrClN) and isotopic patterns indicative of bromine/chlorine .

Q. What are the common side reactions during functionalization of this compound, and how can they be mitigated?

- Methodological Answer : Competing reactions include over-halogenation and ring-opening under harsh conditions. For Suzuki-Miyaura coupling, use of PdCl/CuI catalysts with inert atmospheres (N) minimizes oxidative side reactions. Pre-activation of boronic acids and precise control of base strength (e.g., KCO) improve selectivity for cross-coupled products .

Advanced Research Questions

Q. How do the electronic effects of bromine and chlorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing nature of Br (para-directing) and Cl (ortho/para-directing) alters the isoquinoline ring’s electron density. Computational studies (DFT) can map charge distribution, predicting preferred sites for NAS. Experimentally, reactions with amines or alkoxides under microwave irradiation show higher efficiency at the 1-position due to Cl’s activation effect .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity, and how are their mechanisms validated?

- Methodological Answer :

- Derivatization : Introduce pharmacophores (e.g., fluorinated groups at the 6-position) via cross-coupling or lithiation. For antiviral activity, compare IC values against HIV reverse transcriptase using enzyme inhibition assays .

- Structure-activity relationship (SAR) : Use molecular docking to screen derivatives against target proteins (e.g., kinase domains), followed by in vitro cytotoxicity profiling (e.g., MTT assays) .

Q. How can researchers resolve contradictions in reported reaction outcomes for halogenated isoquinoline derivatives?

- Methodological Answer : Discrepancies in yields or product distributions (e.g., 8-bromo vs. 6-bromo isomers) often arise from solvent polarity or catalyst loading. Systematic variation of parameters (DoE approach) and kinetic studies (e.g., in situ IR monitoring) can identify critical thresholds. For example, higher Pd catalyst loads (>5 mol%) in cross-coupling reduce bromine retention .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity and purity?

- Methodological Answer : Continuous flow reactors improve heat/mass transfer for halogenation steps, reducing decomposition. Purity (>95%) is achievable via fractional crystallization (ethanol/water mixtures) or simulated moving bed (SMB) chromatography. Process analytical technology (PAT) tools like HPLC-MS monitor intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.